Phenyl-glutarimide 4'-oxyacetic acid

PROTAC Cereblon ligand Hydrolytic stability

Select this compound for its phenyl glutarimide (PG) scaffold, which confers superior hydrolytic stability in cell culture media, ensuring consistent PROTAC activity during extended experiments. The 4'-oxyacetic acid handle enables rapid amide bond formation for systematic linker optimization. Ideal for developing ultra-potent degraders and assessing oral bioavailability.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
Cat. No. B12379936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-glutarimide 4'-oxyacetic acid
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC=C(C=C2)OCC(=O)O
InChIInChI=1S/C13H13NO5/c15-11-6-5-10(13(18)14-11)8-1-3-9(4-2-8)19-7-12(16)17/h1-4,10H,5-7H2,(H,16,17)(H,14,15,18)
InChIKeyAJINEEJVZAYBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl-glutarimide 4'-oxyacetic acid: Core Characteristics as a PROTAC Degrader Building Block


Phenyl-glutarimide 4'-oxyacetic acid (CAS 2782024-58-0) is a carboxylic acid-functionalized cereblon (CRBN) ligand designed for the development of proteolysis-targeting chimeras (PROTACs) . This compound belongs to the phenyl glutarimide (PG) class of CRBN binders and features a 4'-oxyacetic acid linker attachment point that enables conjugation to a protein-of-interest (POI) ligand [1]. It is typically supplied as a solid with ≥95% purity and a molecular weight of 263.25 g/mol .

Why IMiD-Based Cereblon Ligands Cannot Substitute for Phenyl-glutarimide 4'-oxyacetic acid in PROTAC Design


Standard immunomodulatory imide drug (IMiD)-based cereblon ligands (e.g., thalidomide, lenalidomide, pomalidomide) are inherently unstable and undergo rapid hydrolytic degradation in physiological conditions and cell culture media [1]. In contrast, the phenyl glutarimide (PG) scaffold of Phenyl-glutarimide 4'-oxyacetic acid replaces the hydrolysis-prone phthalimide moiety with an aromatic group, conferring significantly improved chemical stability while retaining CRBN binding affinity . This differential stability directly impacts PROTAC efficacy, as demonstrated by the superior degradation and antiproliferative activity of PG-based PROTACs compared to their thalidomide-based analogues [2].

Quantitative Differentiation Evidence for Phenyl-glutarimide 4'-oxyacetic acid Versus IMiD-Based Ligands


Enhanced Hydrolytic Stability in Cell Culture Media: PG Ligands Exhibit >24 Hour Half-Life Versus 3.3-12.2 Hours for IMiDs

Phenyl glutarimide (PG) analogues, the core scaffold of Phenyl-glutarimide 4'-oxyacetic acid, demonstrate markedly superior hydrolytic stability compared to conventional IMiD-based cereblon binders. In MV4-11 cell culture media (pH 7.4, 37°C), PG derivatives 2a and 2b exhibited half-lives exceeding 24 hours (t1/2 >24 h), whereas thalidomide (1a) degraded rapidly with a t1/2 of only 3.3 hours, lenalidomide (1b) showed a t1/2 of 11.7 hours, and pomalidomide (1c) had a t1/2 of 12.2 hours [1]. After 24 hours, all tested IMiDs fell below detection limits, while PG analogues remained substantially intact [2].

PROTAC Cereblon ligand Hydrolytic stability Cell media degradation

Comparable CRBN Binding Affinity with Higher Ligand Efficiency: PG Scaffold Achieves LE 0.48-0.64 vs IMiD LE 0.38-0.45

Phenyl glutarimide analogues retain CRBN binding affinity comparable to IMiDs while achieving superior ligand efficiency (LE). The parent PG analogue 2a exhibited a CRBN IC50 of 2.19 μM, similar to thalidomide (1.28 μM), but with a significantly higher LE of 0.57 compared to thalidomide's 0.43 [1]. The 4-amino PG analogue 2c demonstrated even greater affinity (IC50 = 0.123 μM) with an LE of 0.64 [2]. Across the PG series, LE values ranged from 0.48 to 0.64, compared to 0.38 to 0.45 for IMiDs [3]. This higher LE indicates more efficient utilization of molecular weight for binding interactions, which is critical for PROTAC molecules that inherently occupy high molecular weight space.

Cereblon binding Ligand efficiency Affinity PROTAC design

Superior Antiproliferative Potency of PG-Based PROTACs: SJ995973 Achieves IC50 of 3 pM vs dBET1 IC50 of 6.1 nM in MV4-11 Cells

PROTACs constructed using the phenyl glutarimide warhead demonstrate dramatically enhanced cellular potency compared to thalidomide-based analogues. The PG-based BET PROTAC SJ995973 (4c) inhibited the viability of human acute myeloid leukemia MV4-11 cells with an IC50 of 3 pM and achieved BRD4 degradation with a DC50 of 0.87 nM [1]. In contrast, the direct thalidomide-based analogue dBET1 (4a) exhibited an IC50 of 6.1 nM in the same cell line [2]. This represents an approximately 2,000-fold improvement in antiproliferative potency. The study further noted that all PG PROTACs displayed greater efficacy than IMiD analogues, with a 6-fold higher degradation efficiency for SJ995973 compared to dBET1 [3].

PROTAC BET degrader Antiproliferative BRD4

High Metabolic Stability in Liver Microsomes: PG Derivatives Exhibit t1/2 >15 Hours Supporting In Vivo Applications

Phenyl glutarimide derivatives display favorable metabolic stability profiles that support progression to in vivo studies. In mouse liver microsomes, PG analogue 2a demonstrated a half-life exceeding 24 hours (t1/2 >24 h), and in human liver microsomes, the half-life was also >24 hours [1]. The 4-amino PG analogue 2c showed t1/2 values of 23.19 hours (mouse) and 15.66 hours (human) [2]. For comparison, thalidomide exhibited t1/2 values of 3.99 hours (mouse) and 4.55 hours (human) [3]. While the specific metabolic stability of Phenyl-glutarimide 4'-oxyacetic acid has not been independently reported, its structural identity to the PG core scaffold strongly predicts similarly high microsomal stability.

Metabolic stability Liver microsomes In vivo Pharmacokinetics

Linker Attachment Optimization: 4'-Oxyacetic Acid Functionalization Enables Direct Conjugation for PROTAC Assembly

Phenyl-glutarimide 4'-oxyacetic acid is specifically functionalized with a carboxylic acid group at the 4'-position, providing a ready attachment point for linker conjugation without requiring additional synthetic manipulation . This contrasts with unfunctionalized PG analogues that require de novo linker installation. In a comparative analysis of PG-based PROTAC assembly, a PG analogue (2d) bearing a shortened linker attachment exhibited a 6-fold improvement in CRBN binding affinity (IC50 = 0.540 μM) compared to the parent MeO-PG 2b (IC50 = 3.158 μM), demonstrating that linker attachment point optimization directly influences CRBN engagement [1]. The 4'-oxyacetic acid moiety of the target compound is specifically positioned to replicate and potentially enhance this favorable 'linker effect' observed in structurally related PG derivatives.

PROTAC linker Carboxylic acid functionalization Conjugation chemistry E3 ligase ligand

Recommended Research and Development Applications for Phenyl-glutarimide 4'-oxyacetic acid


PROTAC Degrader Development Requiring Extended Stability in Cell-Based Assays

Use Phenyl-glutarimide 4'-oxyacetic acid as the cereblon-recruiting warhead when designing PROTACs intended for extended-duration cell culture experiments (e.g., 24-72 hour treatments). The >24-hour hydrolytic stability in cell media ensures that the PROTAC molecule remains intact throughout the assay window, preventing false-negative results from warhead degradation [1]. This is particularly critical for slow-degrading targets or when evaluating degradation kinetics over extended time courses.

High-Potency PROTAC Campaigns Targeting Oncology-Relevant Proteins

Employ this PG-based ligand for PROTACs directed against oncogenic drivers where picomolar potency is desirable. The demonstrated 3 pM IC50 of PG-derived SJ995973 against MV4-11 leukemia cells [2] establishes the potential of this scaffold to generate ultra-potent degraders. This application is especially relevant for targets where low compound concentrations are required to avoid off-target cytotoxicity or when testing combinations with other anti-cancer agents.

Oral Bioavailability Optimization Studies for PROTAC Candidates

Select Phenyl-glutarimide 4'-oxyacetic acid when developing PROTACs intended for oral administration. Recent studies have demonstrated that PG-based warheads can be optimized to achieve oral bioavailability, as exemplified by SJ44236, an orally bioavailable BET-PROTAC derived from the PG scaffold [3]. The favorable metabolic stability (t1/2 >15 h in microsomes) and moderate to high cell permeability of PG analogues support progression to in vivo pharmacokinetic studies [4].

Linker Structure-Activity Relationship (SAR) Optimization

Utilize the 4'-oxyacetic acid functional group as a direct conjugation point for systematic linker SAR campaigns. The carboxylic acid handle enables facile amide bond formation with amine-terminated linkers, allowing rapid exploration of linker length, composition, and rigidity . This accelerates the identification of optimal linker designs that maximize ternary complex formation and degradation efficiency.

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